molecular formula C20H16N2O2 B2861576 2-(naphthalen-1-yl)-N-(2-oxoindolin-5-yl)acetamide CAS No. 921814-50-8

2-(naphthalen-1-yl)-N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B2861576
CAS No.: 921814-50-8
M. Wt: 316.36
InChI Key: HQKUXPNEXDAWLD-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(2-oxoindolin-5-yl)acetamide is a useful research compound. Its molecular formula is C20H16N2O2 and its molecular weight is 316.36. The purity is usually 95%.
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Scientific Research Applications

Anxiolytic Activity

  • A study found that derivatives of 2-oxoindoline, including "2-(naphthalen-1-yl)-N-(2-oxoindolin-5-yl)acetamide", exhibit significant biological and pharmacological activities. These compounds show potential as anxiolytics with a therapeutic index surpassing that of diazepam by 14.8 times when tested in a "punishable behavior" model on rats (Lutsenko et al., 2022).

Antiproliferative and Anti-Cancer Activity

  • Certain N-(naphthalen-2-yl)acetamide derivatives showed significant in vitro antiproliferative activities against a panel of human cancer cell lines, indicating their potential use in cancer treatment. One specific compound demonstrated potent activity against nasopharyngeal cancer cell lines without affecting peripheral blood mononuclear cells at concentrations up to 50 μM (Chen et al., 2013).

Anti-HIV Activity

  • A series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives were synthesized and evaluated as potent inhibitors of HIV-1. Among these derivatives, compounds exhibited potent inhibition of HIV-1 replication, with activity levels comparable or superior to known drugs like NVP and DLV, suggesting their potential as novel non-nucleoside HIV-1 reverse transcriptase inhibitors (Zhan et al., 2009).

Properties

IUPAC Name

2-naphthalen-1-yl-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19(11-14-6-3-5-13-4-1-2-7-17(13)14)21-16-8-9-18-15(10-16)12-20(24)22-18/h1-10H,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKUXPNEXDAWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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